An In-depth Technical Guide on 1-(4-Chlorophenyl)-5-methoxy-1-pentanone
An In-depth Technical Guide on 1-(4-Chlorophenyl)-5-methoxy-1-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, plausible synthetic routes, and current state of knowledge regarding the compound 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. The information is compiled for professionals in chemical research and drug development.
Core Chemical Properties
1-(4-Chlorophenyl)-5-methoxy-1-pentanone is an organic compound featuring a para-substituted chlorophenyl ring attached to a five-carbon ketone chain with a terminal methoxy group. Its core physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1346603-14-2 | [1] |
| Molecular Formula | C₁₂H₁₅ClO₂ | [1] |
| Molecular Weight | 226.70 g/mol | Calculated |
| Appearance | Light Brown Wax | [2] |
| Purity | >98% | [1] |
| Solubility | Soluble in Dichloromethane, Methanol, Toluene | [2] |
| Melting Point | No Data Available | N/A |
| Boiling Point | No Data Available | N/A |
| Storage Condition | No Data Available | [1] |
Note: A molecular weight of 327.23 g/mol is cited in one source[1]; however, the calculated molecular weight based on the formula C₁₂H₁₅ClO₂ is 226.70 g/mol , which is consistent with other database entries.
Structural Analysis
The key to understanding the reactivity and potential applications of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone lies in its distinct chemical moieties. The diagram below illustrates the logical relationship between its primary structural components and a potential synthetic disconnection approach.
Caption: Logical disconnection of the target molecule into its core components.
Spectroscopic Analysis
Experimental Protocols: Synthesis
While a specific, peer-reviewed synthesis protocol for this exact compound is not available, its structure suggests two highly plausible and standard synthetic methodologies.
Method A: Friedel-Crafts Acylation
This is a classic and direct method for forming the aryl-ketone bond. The reaction involves the electrophilic acylation of chlorobenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Protocol:
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Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
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Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in an excess of chlorobenzene, which serves as both the reactant and the solvent. The suspension is cooled to 0-5 °C in an ice bath.
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Acyl Chloride Addition: 5-Methoxypentanoyl chloride (1.0 equivalent) is dissolved in a minimal amount of dry chlorobenzene and added dropwise to the cooled AlCl₃ suspension via the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: The reaction mixture is slowly quenched by pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complex and moves the product into the organic layer.
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Extraction: The organic layer is separated. The aqueous layer is extracted two more times with a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product (a light brown oil or wax) is purified by column chromatography on silica gel to yield the final product.
Caption: Workflow for the Friedel-Crafts acylation synthesis of the title compound.
Method B: Grignard Reaction
This method is analogous to a patented process for a similar compound and is a robust way to form the C-C bond between the aryl ring and the carbonyl carbon.[3]
Protocol:
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Grignard Reagent Preparation: In a flame-dried, inert-atmosphere apparatus, magnesium turnings (1.1 equivalents) are placed in anhydrous tetrahydrofuran (THF). A small crystal of iodine or a few drops of 1,2-dibromoethane are added as an initiator. 1-Bromo-4-methoxybutane (1.0 equivalent) in anhydrous THF is added slowly to maintain a gentle reflux. After the addition, the mixture is heated to reflux for 1-2 hours to ensure complete formation of 4-methoxybutylmagnesium bromide.
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Coupling Reaction: The prepared Grignard reagent is cooled. In a separate flask, 4-chlorobenzonitrile (1.0 equivalent) is dissolved in anhydrous THF. The Grignard solution is then added slowly to the 4-chlorobenzonitrile solution at 0 °C. The reaction is then stirred at room temperature for several hours.
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Hydrolysis: The reaction is carefully quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) to hydrolyze the intermediate imine. This mixture is stirred vigorously for 1-2 hours until the ketone is formed.
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Workup and Purification: The workup and purification steps are similar to those described in Method A, involving extraction, washing, drying, and final purification by column chromatography.
Biological Activity and Signaling Pathways
A thorough search of scientific literature reveals no specific studies on the biological activity, pharmacological effects, or associated signaling pathways of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. While derivatives containing the 4-chlorophenyl moiety are common in drug discovery, data for this specific ketone is not publicly available. Therefore, its potential as a therapeutic agent or its mechanism of action remains uninvestigated.
Conclusion
1-(4-Chlorophenyl)-5-methoxy-1-pentanone is a well-defined chemical entity with known basic properties but lacks comprehensive characterization in the public domain, particularly regarding spectroscopic data and biological activity. The synthetic routes outlined provide reliable and standard laboratory procedures for its preparation, enabling further research. This guide serves as a foundational document for scientists interested in synthesizing this compound for screening, further derivatization, or other research and development applications.
